molecular formula C17H15N3O4S B277430 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide

Número de catálogo B277430
Peso molecular: 357.4 g/mol
Clave InChI: MAXDSIDLGXVYJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBO-PRO-001 and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

DBO-PRO-001 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DBO-PRO-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors in the brain, which could have potential implications for the treatment of neurological disorders. In drug discovery, DBO-PRO-001 has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

Mecanismo De Acción

The mechanism of action of DBO-PRO-001 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, DBO-PRO-001 has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neurons, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects
DBO-PRO-001 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DBO-PRO-001 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurons, DBO-PRO-001 has been shown to modulate the activity of ion channels and receptors, which could have potential implications for the treatment of neurological disorders. In animal models, DBO-PRO-001 has been shown to have anti-inflammatory and analgesic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DBO-PRO-001 is its potential as a scaffold for the development of novel compounds with improved pharmacological properties. DBO-PRO-001 has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development. However, one of the limitations of DBO-PRO-001 is its relatively low solubility, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the research on DBO-PRO-001. One of the most promising areas is the development of novel compounds based on the DBO-PRO-001 scaffold with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of DBO-PRO-001, which could provide insights into the development of new drugs for cancer and neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of DBO-PRO-001 in animal models and humans.

Métodos De Síntesis

The synthesis of DBO-PRO-001 involves several steps, including the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-thienyl)-1,2,4-oxadiazole-5-amine to form the intermediate product. Finally, the intermediate product is reacted with 3-aminopropionitrile to form the desired product, DBO-PRO-001. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Propiedades

Fórmula molecular

C17H15N3O4S

Peso molecular

357.4 g/mol

Nombre IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H15N3O4S/c21-15(18-11-3-4-12-13(10-11)23-8-7-22-12)5-6-16-19-17(20-24-16)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,18,21)

Clave InChI

MAXDSIDLGXVYJI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CS4

SMILES canónico

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CS4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.